molecular formula C17H25ClN2O2 B11789064 tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate

tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B11789064
M. Wt: 324.8 g/mol
InChI Key: AYSBALGYVJTXPY-UHFFFAOYSA-N
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Description

tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C17H25ClN2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a piperidine ring substituted with a chlorophenyl group and a tert-butyl carbamate moiety.

Preparation Methods

The synthesis of tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate typically involves the reaction of 4-(3-chlorophenyl)piperidine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the chlorophenyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate include:

    tert-Butyl piperidin-4-ylcarbamate: A related compound with a similar structure but lacking the chlorophenyl group.

    tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: Another similar compound with a different substitution pattern on the piperidine ring.

    tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate: A compound with a piperazine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

tert-butyl N-[4-(3-chlorophenyl)piperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20(4)17(8-10-19-11-9-17)13-6-5-7-14(18)12-13/h5-7,12,19H,8-11H2,1-4H3

InChI Key

AYSBALGYVJTXPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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